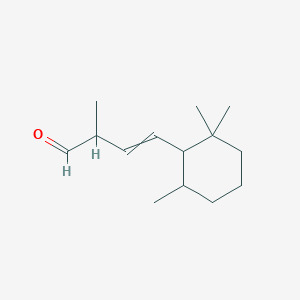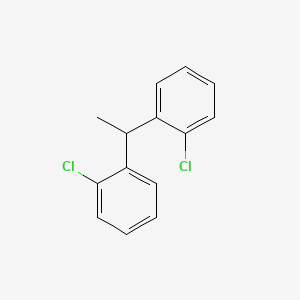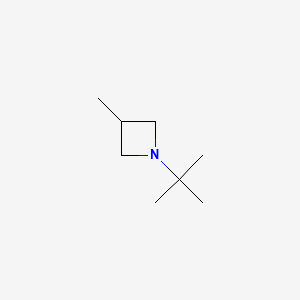![molecular formula C8H13NS B14624843 2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole CAS No. 59020-99-4](/img/structure/B14624843.png)
2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound features an ethylthio group and a methyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild conditions with good yields .
Industrial Production Methods: Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids can provide substituted pyrroles via C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and benzoyl chloride are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrolidines and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrroles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s aromaticity and functional groups allow it to participate in various biochemical reactions. It can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethylpyrrole: Similar in structure but lacks the ethylthio group.
2-Methylpyrrole: Similar but lacks the ethylthio group.
1-Methylpyrrole: Similar but lacks both the ethylthio and additional methyl groups.
Uniqueness: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- is unique due to the presence of both the ethylthio and methyl groups, which can influence its reactivity and biological activity. These functional groups can enhance its potential as a versatile building block in organic synthesis and its application in various fields .
Eigenschaften
CAS-Nummer |
59020-99-4 |
|---|---|
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
2-(ethylsulfanylmethyl)-1-methylpyrrole |
InChI |
InChI=1S/C8H13NS/c1-3-10-7-8-5-4-6-9(8)2/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
SMSUYBPTHYVZBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1=CC=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)


![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)




![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)

![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
